molecular formula C18H15ClN4OS2 B10936701 (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

Cat. No.: B10936701
M. Wt: 402.9 g/mol
InChI Key: ZXVHOKYLHUEXPY-UHFFFAOYSA-N
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Description

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the thiazolidinone ring: The thiazolidinone ring can be formed by the cyclization of a thiourea derivative with a suitable α-haloketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: The compound could be investigated for its potential as a therapeutic agent.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.

    Pyrazoles: Compounds containing the pyrazole ring, which may exhibit similar biological properties.

    Thiophenes: Compounds containing the thiophene ring, known for their diverse chemical reactivity.

Uniqueness

The uniqueness of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H15ClN4OS2

Molecular Weight

402.9 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN4OS2/c19-14-5-3-13(4-6-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-2-1-7-25-16/h1-8,10H,9,11-12H2

InChI Key

ZXVHOKYLHUEXPY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)S1)CC4=CC=CS4

Origin of Product

United States

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